3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
CAS No.: 1431967-81-5
Cat. No.: VC4082345
Molecular Formula: C10H10Cl2FN3O
Molecular Weight: 278.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431967-81-5 |
|---|---|
| Molecular Formula | C10H10Cl2FN3O |
| Molecular Weight | 278.11 |
| IUPAC Name | 3-(4-chloro-3-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H9ClFN3O.ClH/c1-15-5-9(13)10(14-15)16-6-2-3-7(11)8(12)4-6;/h2-5H,13H2,1H3;1H |
| Standard InChI Key | JIYUHJHMKVROOJ-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)OC2=CC(=C(C=C2)Cl)F)N.Cl |
| Canonical SMILES | CN1C=C(C(=N1)OC2=CC(=C(C=C2)Cl)F)N.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1-methylpyrazole ring substituted at the 4-position with an amine group and at the 3-position with a 4-chloro-3-fluorophenoxy moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological contexts . Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-chloro-3-fluorophenoxy)-1-methylpyrazol-4-amine; hydrochloride |
| SMILES | CN1C=C(C(=N1)OC2=CC(=C(C=C2)Cl)F)N.Cl |
| InChI Key | JIYUHJHMKVROOJ-UHFFFAOYSA-N |
| PubChem CID | 90486260 |
The presence of electron-withdrawing chlorine and fluorine atoms on the phenoxy group influences electronic distribution, potentially enhancing binding affinity to biological targets .
Physicochemical Characteristics
With a purity standard of ≥97% , the compound exists as a solid under ambient conditions. Its solubility profile remains under investigation, though hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. Computational models predict a logP value of ~2.1, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech reports large-scale synthesis under ISO-certified conditions, utilizing a multi-step protocol :
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Core Formation: Condensation of 4-chloro-3-fluorophenol with 3-chloro-1-methyl-1H-pyrazol-4-amine under basic conditions.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
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Purification: Recrystallization from ethanol/water mixtures to achieve ≥97% purity .
Yield optimization remains proprietary, though analogous pyrazole syntheses achieve 60–75% efficiency through palladium-catalyzed cross-couplings .
Laboratory-Scale Approaches
Biological Activity and Mechanism
Enzymatic Inhibition
In vitro assays indicate nanomolar inhibition (IC₅₀ = 12.3 ± 1.8 nM) of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory prostaglandin synthesis. Molecular docking simulations suggest the chlorinated phenoxy group occupies COX-2’s hydrophobic pocket, while the pyrazole nitrogen forms hydrogen bonds with Arg120 and Tyr355 .
Pharmacological Applications
Drug Development
The compound serves as an intermediate in kinase inhibitor synthesis. For instance, AMG 337—a MET kinase inhibitor—shares structural motifs with the pyrazole core of 3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, highlighting its role in scaffold-based drug design .
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